molecular formula C16H10Cl2N2O2S2 B2805578 5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide CAS No. 476357-03-6

5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide

Cat. No.: B2805578
CAS No.: 476357-03-6
M. Wt: 397.29
InChI Key: CYELEAQSBZWRMH-UHFFFAOYSA-N
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Description

5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H10Cl2N2O2S2 and its molecular weight is 397.29. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antibiotic Applications

Research has demonstrated the potential of derivatives of 5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide in the synthesis of new antibiotic and antibacterial drugs. A study by Ahmed (2007) focused on the synthesis of heterocyclic compounds with thiophene-2-carboxamide, which showed promising activity against Gram-positive and Gram-negative bacteria, indicating its potential in developing new antibacterial agents (Ahmed, 2007).

Antitubercular Activity

The compound has been utilized in the synthesis of novel derivatives that exhibit potent inhibitors of Mycobacterium tuberculosis. Marvadi et al. (2020) designed and synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrating promising antitubercular activity with lower cytotoxicity profiles. These findings highlight the potential of thiophene-2-carboxamide derivatives in treating tuberculosis (Marvadi et al., 2020).

Chemical Synthesis and Drug Design

The compound's structure has been utilized in the synthesis of various chemical entities with potential applications in drug design. Studies on the novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives have opened new pathways in the synthesis of thienopyrimidine derivatives, showcasing the compound's versatility in medicinal chemistry research (Pokhodylo et al., 2010).

Antimicrobial and Docking Studies

Research into thiophene-2-carboxamide derivatives has also explored their antimicrobial properties and interaction with biological targets through molecular docking studies. Talupur et al. (2021) synthesized and evaluated thiophene-2-carboxamide derivatives for antimicrobial activity and conducted docking studies to understand their mode of action at the molecular level (Talupur et al., 2021).

Environmental Applications

Beyond pharmaceutical applications, thiophene-2-carboxamide derivatives have been explored for environmental purposes, such as in the synthesis of modified polymers for the removal of heavy metal ions from wastewater. This research indicates the compound's potential utility in developing new materials for environmental remediation (Letters in Applied NanoBioScience, 2020).

Mechanism of Action

This compound is a highly potent and selective, direct FXa inhibitor . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .

Properties

IUPAC Name

5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S2/c17-13-6-4-11(23-13)15(21)19-9-2-1-3-10(8-9)20-16(22)12-5-7-14(18)24-12/h1-8H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYELEAQSBZWRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Cl)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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